3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-TFMB) is an organic compound belonging to the family of trifluoromethylbenzoic acids. It is a white crystalline solid that is insoluble in water and has a melting point of 165-168°C. It is widely used as a reagent and catalyst in various organic synthesis processes. In addition, 3-TFMB has been found to have a variety of scientific applications, including its use as a fluorescent probe for biological research, as an inhibitor of enzymes, and as an inhibitor of protein-protein interactions.
Scientific Research Applications
3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has a variety of scientific research applications. It has been used as a fluorescent probe for biological research, as an inhibitor of enzymes, and as an inhibitor of protein-protein interactions. In addition, 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the conformational dynamics of proteins, as a potential therapeutic agent for cancer, and as a tool for studying the structure and function of membrane proteins.
Mechanism of Action
3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to inhibit the activity of enzymes, such as protein kinases, by binding to their active sites. In addition, 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to inhibit the formation of protein-protein interactions by binding to the interface of the two proteins and preventing their binding.
Biochemical and Physiological Effects
3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as protein kinases, and to inhibit the formation of protein-protein interactions. In addition, 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have anti-inflammatory, anti-cancer, and anti-fungal effects.
Advantages and Limitations for Lab Experiments
3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. In addition, 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% is soluble in organic solvents and is stable under a variety of conditions. However, 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has some limitations as well. It is insoluble in water, and its use in biological systems may require the use of detergents or other solubilizing agents.
Future Directions
The potential applications of 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% are vast and varied. Future research could focus on the development of new methods for synthesizing 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95%, as well as on the development of new methods for using 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% in biological systems. In addition, further research could be conducted on the biochemical and physiological effects of 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95%, as well as on its potential therapeutic uses. Finally, further research could be conducted on the structure and function of membrane proteins in order to better understand the mechanism of action of 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95%.
Synthesis Methods
3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized from the reaction of trifluoromethylbenzoyl chloride with 2-trifluoromethylphenol in a basic medium. The reaction is typically carried out in an aqueous solution of sodium hydroxide or potassium hydroxide at a temperature of 40-50°C. The reaction is typically complete within 1-2 hours and the resulting product is a white crystalline solid.
Properties
IUPAC Name |
3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)10-6-8(5-9(7-10)13(22)23)11-3-1-2-4-12(11)15(19,20)21/h1-7H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCUSXWZQMADKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691136 |
Source
|
Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261548-78-0 |
Source
|
Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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